molecular formula C8H7ClO3 B13888883 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde

3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No.: B13888883
M. Wt: 186.59 g/mol
InChI Key: CXPCLYYJAAHGNF-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-5-(hydroxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the direct hydroxylation of 3-chlorobenzaldehyde using hydroxylating agents like hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzoic acid.

    Reduction: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzyl alcohol.

    Substitution: 3-Methoxy-4-hydroxy-5-(hydroxymethyl)benzaldehyde.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its lipophilicity, facilitating its penetration into cells and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-3,11-12H,4H2

InChI Key

CXPCLYYJAAHGNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)C=O

Origin of Product

United States

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